Nik smi1

Descripción general

Descripción

NIK-SMI1 es un inhibidor potente y selectivo de la cinasa inductora del factor nuclear kappa B (NIK). Este compuesto es conocido por su capacidad para inhibir la vía de señalización no canónica del factor nuclear kappa B, que juega un papel crucial en diversos procesos celulares como la inflamación, la inmunidad, la diferenciación, la proliferación y la supervivencia celular . NIK-SMI1 ha mostrado un potencial significativo en aplicaciones terapéuticas, particularmente en el tratamiento de malignidades de células B y otras enfermedades inflamatorias .

Mecanismo De Acción

NIK-SMI1 ejerce sus efectos al inhibir selectivamente la actividad de la cinasa inductora del factor nuclear kappa B. Esta inhibición evita la activación de la vía de señalización no canónica del factor nuclear kappa B, que está involucrada en la regulación de genes relacionados con la inflamación, la inmunidad y la supervivencia celular . Los objetivos moleculares de NIK-SMI1 incluyen la propia cinasa inductora del factor nuclear kappa B y otros componentes de la vía de señalización no canónica del factor nuclear kappa B .

Análisis Bioquímico

Biochemical Properties

Nik SMI1 inhibits NIK-catalyzed hydrolysis of ATP to ADP with an IC50 value of 0.23±0.17 nM . It interacts with enzymes and proteins involved in the non-canonical NF-κB signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the expression of the firefly luciferase reporter gene, which is regulated by this compound-responsive elements, in HEK293 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits nuclear translocation of p52 (RelB) with an IC50 of 70 nM .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It has been observed that this compound inhibited BAFF-induced B-cell (mouse) survival in vitro with an IC50 of 373±64 nM .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Pharmacological studies of this compound in SD rats, CD-1 mice, beagles, and cynomologous monkeys have been conducted .

Metabolic Pathways

This compound is involved in the non-canonical NF-κB signaling pathway . It interacts with enzymes and cofactors within this pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NIK-SMI1 se sintetiza mediante una serie de reacciones químicas que implican el acoplamiento de intermedios específicos. La ruta sintética normalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central de NIK-SMI1 se forma mediante una serie de reacciones, incluida la unión de un grupo alquino con un grupo azida a través de una reacción de cicloadición de azida-alquino catalizada por cobre (CuAAC).

Modificaciones de grupos funcionales: La estructura central se modifica luego mediante la introducción de diversos grupos funcionales para mejorar su potencia y selectividad.

Métodos de producción industrial: La producción industrial de NIK-SMI1 implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: NIK-SMI1 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: NIK-SMI1 puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Sustitución: NIK-SMI1 puede participar en reacciones de sustitución donde los grupos funcionales específicos se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Reactivos de oxidación: Los reactivos de oxidación comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reactivos de reducción: Los reactivos de reducción comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Reactivos de sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.

Principales productos formados:

Aplicaciones Científicas De Investigación

NIK-SMI1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

NIK-SMI1 es único en su alta potencia y selectividad para la cinasa inductora del factor nuclear kappa B en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

NIK-SMI1 destaca por su superior selectividad y eficacia en la inhibición de la vía de señalización no canónica del factor nuclear kappa B, lo que lo convierte en una herramienta valiosa en la investigación científica y el desarrollo terapéutico .

Propiedades

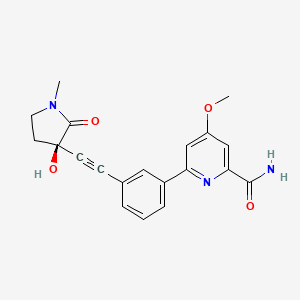

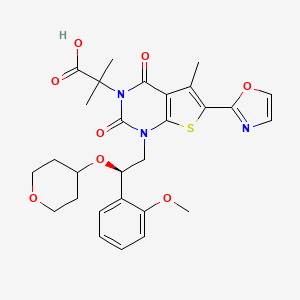

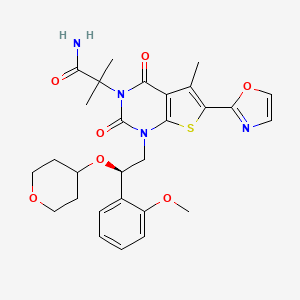

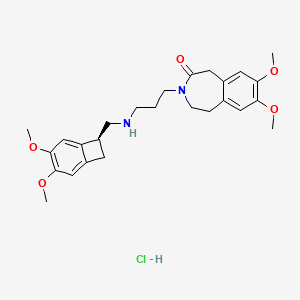

IUPAC Name |

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSHXYHWYGKAMX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NIK SMI1 interact with its target and what are the downstream effects?

A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []

Q2: What is the impact of this compound on B cell function?

A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []

Q3: Has this compound shown any potential in treating specific diseases?

A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []

Q4: What are the limitations of the current research on this compound?

A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)